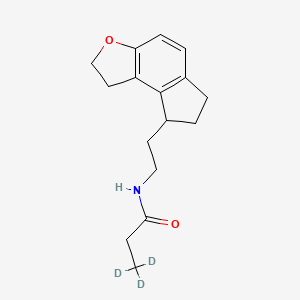

rac Ramelteon-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

There are several methods for the synthesis of Ramelteon. One approach involves a concise six-step asymmetric synthesis from a monocyclic precursor, using iridium, rhodium, copper, and nickel catalysis to construct the tricyclic core and assemble the chiral side chain . Another method involves a three-step synthetic route from commercially available 2,3-dihydrobenzofuran-4-amine .Molecular Structure Analysis

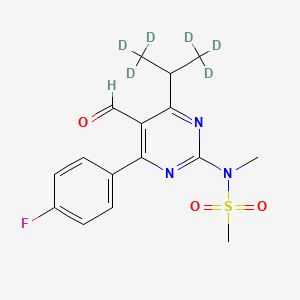

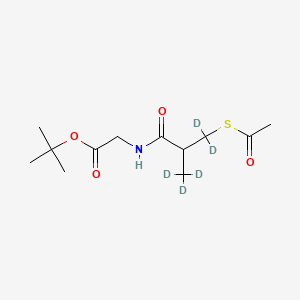

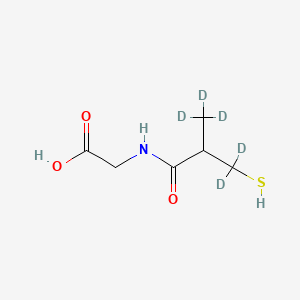

The molecular structure of rac Ramelteon-d3 consists of a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core . The molecular formula is C16H18D3NO2 .Chemical Reactions Analysis

The synthesis of Ramelteon involves several chemical reactions. The tricyclic core of Ramelteon is assembled using Ir-catalyzed O-vinylation and Rh-catalyzed vinyl ether annulation through directed C–H bond activation . The chirality is introduced with enantioselective reduction of an α,β-unsaturated nitrile moiety under hydrosilylation conditions using a Cu II/Walphos type catalyst .Physical and Chemical Properties Analysis

This compound has a molecular weight of 262.36 . More detailed physical and chemical properties such as melting point, boiling point, and density may be found in specific databases or literature .Wissenschaftliche Forschungsanwendungen

Neurochemical Properties

Ramelteon exhibits very high affinity for human MT1 and MT2 receptors, significantly higher than that of melatonin, indicating its potent and selective action as a melatonin receptor agonist. This specificity contributes to its effectiveness in treating insomnia without impacting a wide range of other receptor sites, which could potentially lead to side effects or drug-drug interactions (Kato et al., 2005).

Metabolism and Drug-Drug Interactions

Ramelteon's metabolism involves hydroxylation, primarily catalyzed by CYP1A2, CYP2C19, and CYP3A4 enzymes, leading to multiple metabolites. The drug's interaction with fluvoxamine, a strong CYP1A2 inhibitor, underscores the importance of understanding its metabolic pathways to prevent potential drug-drug interactions and optimize its efficacy and safety in clinical use (Obach & Ryder, 2010).

Therapeutic Potential in Sleep Disorders

Ramelteon's efficacy in treating insomnia, particularly in reducing sleep latency and improving sleep quality, has been well-documented across several studies. Its action on melatonin receptors in the SCN makes it particularly useful for sleep-onset insomnia, with benefits sustained over long-term use without significant safety concerns or next-day residual effects (Kuriyama, Honda, & Hayashino, 2014).

Other Health Applications

Beyond insomnia, ramelteon shows promise in various other applications, such as preventing delirium in hospitalized elderly patients, indicating its broader therapeutic potential beyond sleep disorders. Its mechanism of action, which mimics natural melatonin signaling, suggests it could be beneficial in managing conditions where melatonin pathways are implicated (Hatta et al., 2014).

Wirkmechanismus

Target of Action

Rac Ramelteon-d3 is a potent, selective agonist of melatonin receptors MT1 and MT2 . These receptors are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, an area responsible for the regulation of circadian rhythms and synchronization of the sleep-wake cycle .

Mode of Action

This compound works by mimicking melatonin (MT), a naturally occurring hormone that is produced during the sleep period . It has a high affinity for the MT1 and MT2 receptors . The MT1 receptor is thought to preferentially induce sleepiness, while MT2 receptor activation preferentially influences the regulation of circadian rhythms .

Biochemical Pathways

It is known that the compound’s action on the mt1 and mt2 receptors in the scn can influence the body’s sleep-wake cycle

Pharmacokinetics

This compound is rapidly absorbed, with a Tmax of less than 1 hour . It undergoes extensive first-pass metabolism, primarily through CYP1A2 and to a lesser extent through CYP2C and CYP3A4 . The compound is primarily excreted as metabolites in the urine (84%) .

Result of Action

The primary result of this compound’s action is the induction of sleepiness and the regulation of circadian rhythms . This makes it a useful therapeutic agent for the treatment of insomnia, particularly delayed sleep onset .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, a high-fat meal can delay Tmax and increase AUC, potentially decreasing the rate of absorption

Safety and Hazards

Eigenschaften

IUPAC Name |

3,3,3-trideuterio-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXDSYKOBKBWJQ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B562845.png)